molecular formula C16H30O6 B14039116 (1S,2S)-1,2-bis[(4R)-2,2-diethyl-1,3-dioxolan-4-yl]ethane-1,2-diol

(1S,2S)-1,2-bis[(4R)-2,2-diethyl-1,3-dioxolan-4-yl]ethane-1,2-diol

Cat. No.: B14039116
M. Wt: 318.41 g/mol
InChI Key: TXNONHSODIEOGH-AAVRWANBSA-N
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Description

(1S,2S)-1,2-bis(®-2,2-diethyl-1,3-dioxolan-4-yl)ethane-1,2-diol: is a chiral diol compound characterized by the presence of two dioxolane rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-1,2-bis(®-2,2-diethyl-1,3-dioxolan-4-yl)ethane-1,2-diol typically involves the reaction of a suitable diol precursor with an acetal or ketal reagent under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the dioxolane rings.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the dioxolane rings are replaced by other functional groups, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a chiral building block in organic synthesis, enabling the construction of complex molecules with high stereochemical purity.

Biology: In biological research, the compound can serve as a model system for studying enzyme-catalyzed reactions and chiral recognition processes.

Industry: In the industrial sector, the compound can be utilized in the synthesis of specialty chemicals, polymers, and materials with specific chiral properties.

Mechanism of Action

The mechanism by which (1S,2S)-1,2-bis(®-2,2-diethyl-1,3-dioxolan-4-yl)ethane-1,2-diol exerts its effects involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and steric interactions. The dioxolane rings provide a rigid framework that can influence the compound’s binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

  • (1S,2S)-1,2-bis(®-2,2-dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol
  • (1S,2S)-1,2-bis(®-2,2-diethyl-1,3-dioxolan-4-yl)ethane-1,2-diol

Uniqueness: The unique feature of (1S,2S)-1,2-bis(®-2,2-diethyl-1,3-dioxolan-4-yl)ethane-1,2-diol lies in its specific stereochemistry and the presence of diethyl groups on the dioxolane rings

Properties

Molecular Formula

C16H30O6

Molecular Weight

318.41 g/mol

IUPAC Name

(1S,2S)-1,2-bis[(4R)-2,2-diethyl-1,3-dioxolan-4-yl]ethane-1,2-diol

InChI

InChI=1S/C16H30O6/c1-5-15(6-2)19-9-11(21-15)13(17)14(18)12-10-20-16(7-3,8-4)22-12/h11-14,17-18H,5-10H2,1-4H3/t11-,12-,13-,14-/m1/s1

InChI Key

TXNONHSODIEOGH-AAVRWANBSA-N

Isomeric SMILES

CCC1(OC[C@@H](O1)[C@H]([C@@H]([C@H]2COC(O2)(CC)CC)O)O)CC

Canonical SMILES

CCC1(OCC(O1)C(C(C2COC(O2)(CC)CC)O)O)CC

Origin of Product

United States

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